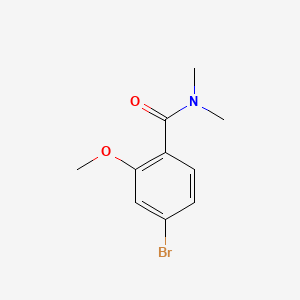

4-Bromo-2-methoxy-N,N-dimethylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYDPABCMCTKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742936 | |

| Record name | 4-Bromo-2-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369774-49-1 | |

| Record name | 4-Bromo-2-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-2-methoxy-N,N-dimethylbenzamide (CAS 1369774-49-1): Synthesis, Properties, and Applications in Modern Drug Discovery

This document provides an in-depth technical overview of 4-Bromo-2-methoxy-N,N-dimethylbenzamide, a specialized chemical intermediate. It is intended for researchers, medicinal chemists, and process development scientists who require a functional understanding of this molecule's properties, synthesis, and, most importantly, its strategic value in the rapid assembly of complex molecular architectures for drug discovery and materials science.

Core Chemical Identity and Physicochemical Properties

4-Bromo-2-methoxy-N,N-dimethylbenzamide is a polysubstituted aromatic compound. Its structure is defined by a central benzene ring functionalized with three key groups: a bromo group, a methoxy group, and an N,N-dimethylbenzamide moiety. This specific arrangement of functional groups makes it a highly versatile building block. The aryl bromide provides a reactive handle for cross-coupling reactions, while the methoxy and dimethylamide groups modulate the electronic properties and steric profile of the molecule.

Below is the canonical 2D structure of the molecule.

Caption: 2D Structure of 4-Bromo-2-methoxy-N,N-dimethylbenzamide

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1369774-49-1 | [1][2][] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 258.11 g/mol | [1] |

| IUPAC Name | 4-Bromo-2-methoxy-N,N-dimethylbenzamide | |

| Canonical SMILES | CN(C)C(=O)C1=CC(Br)=CC=C1OC |

| InChI Key | Not publicly available | |

Plausible Synthetic Route and Experimental Protocol

While specific peer-reviewed syntheses for this exact molecule are not abundant in public literature, its structure lends itself to a standard and reliable synthetic methodology: amide bond formation. The most logical and field-proven approach involves the coupling of commercially available 4-bromo-2-methoxybenzoic acid with dimethylamine. This method is favored due to its high efficiency, operational simplicity, and the common availability of peptide coupling reagents.

The diagram below outlines this proposed synthetic workflow.

Caption: Proposed workflow for amide coupling synthesis.

Detailed Step-by-Step Protocol: Amide Coupling

This protocol is a self-validating system designed for high conversion and purity. The causality for reagent choice is explained at each step.

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-methoxybenzoic acid (1.0 eq).

-

Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., N,N-Dimethylformamide or Dichloromethane).

-

Rationale: An inert atmosphere and anhydrous conditions are critical to prevent the hydrolysis of the coupling agent and the activated intermediate, ensuring maximum reaction efficiency.

-

-

Activation of Carboxylic Acid:

-

Add a peptide coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) along with an activator like HOBt (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Rationale: Coupling agents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive "activated ester." This intermediate is susceptible to nucleophilic attack by the amine. HATU is often preferred for its high efficiency and reduced side reactions.

-

-

Amine Addition:

-

Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.

-

Slowly add dimethylamine hydrochloride (1.5 eq). The excess amine and base drive the reaction to completion.

-

Rationale: DIPEA acts as an acid scavenger, neutralizing the HCl released from the dimethylamine salt and any acidic byproducts from the coupling reaction, maintaining an optimal pH for the nucleophilic attack.

-

-

Reaction Monitoring and Workup:

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor the disappearance of the starting acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The aqueous workup is a self-validating purification step. The acid wash removes excess base and unreacted amine, while the base wash removes unreacted carboxylic acid and acidic byproducts (like HOBt).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Rationale: Chromatography separates the target compound from any non-polar or very polar impurities that were not removed during the workup, yielding the final product with high purity.

-

Strategic Applications in Drug Discovery

The true value of 4-Bromo-2-methoxy-N,N-dimethylbenzamide lies not in its intrinsic biological activity, but in its function as a versatile scaffold for building more complex, high-value molecules.

The Aryl Bromide: A Handle for C-C and C-N Bond Formation

The bromine atom is the molecule's primary reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of diverse functional groups, a cornerstone of modern medicinal chemistry.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl structures common in kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, crucial for synthesizing compounds targeting GPCRs and ion channels.[4]

-

Sonogashira Coupling: Reaction with a terminal alkyne to create aryl alkynes, which are precursors for various heterocyclic compounds.

-

Heck Coupling: Reaction with an alkene to introduce vinyl groups.

The following diagram illustrates these potential transformations.

Caption: Key cross-coupling reactions enabled by the aryl bromide.

Potential as a Fragment for PROTAC® Development

A highly contemporary application for this scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.

The substituted benzamide core of this molecule is structurally related to ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly used ligase in PROTAC design.[5] Researchers can utilize 4-Bromo-2-methoxy-N,N-dimethylbenzamide as a starting fragment, using the bromide as an attachment point for a linker, which is then connected to a warhead targeting a protein of interest.

Predicted Analytical and Spectroscopic Profile

For quality control and structural verification, the following analytical data would be expected.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals corresponding to the protons on the substituted benzene ring.Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to 3 protons.N,N-Dimethyl Group (δ ~2.9-3.1 ppm): One or two singlets (due to restricted rotation around the C-N amide bond) integrating to 6 protons. |

| ¹³C NMR | Carbonyl Carbon (δ ~170 ppm): Signal for the amide C=O.Aromatic Carbons (δ 110-160 ppm): Six distinct signals, including carbons attached to Br, OMe, and the amide group.Methoxy Carbon (δ ~56 ppm). N,N-Dimethyl Carbons (δ ~35-40 ppm). |

| Mass Spec (EI/ESI) | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom. Expected m/z: ~257 and ~259. |

Environmental, Health, and Safety (EHS) Considerations

No specific, publicly available Safety Data Sheet (SDS) exists for CAS 1369774-49-1. Therefore, a conservative hazard assessment must be made based on structurally analogous compounds, such as 4-bromo-N,N-dimethylbenzamide and other substituted benzamides.[6][7][8][9]

-

GHS Hazard Statements (Predicted):

-

Handling Precautions:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Researchers must consult the specific SDS provided by the chemical vendor before handling this material.

Conclusion

4-Bromo-2-methoxy-N,N-dimethylbenzamide is more than a simple chemical; it is a strategic tool for synthetic and medicinal chemists. Its well-defined reactive handle (the aryl bromide) allows for predictable and efficient entry into powerful cross-coupling chemistries, enabling the rapid diversification of molecular scaffolds. Its structural similarity to known E3 ligase ligand fragments positions it as a valuable starting point for cutting-edge research in targeted protein degradation. By understanding its synthesis, reactivity, and strategic potential, researchers can leverage this compound to accelerate the discovery and development of novel therapeutics and advanced materials.

References

- 4-Bromo-2-methoxy-N,N-dimethylbenzamide - Beijing Xinheng Research Technology Co., Ltd. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG99TjcnZCe6rChlPR-EDnk8HCnFt2FSb649_RVuePaWBXGpm_JW34eKrrLZ7wnFi75LPOSpHZu_wt7jp1_xdXwOgxlMWbdQwqeQa8i271RVNQ0bWz_x-IAEekw9ikikOXbifFzbg6)

- 1369774-49-1, 4-BroMo-2-Methoxy-N,N-diMethylbenzaMide - AHH Chemical Co., Ltd. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBVVC1nfimVhP1s75yF5TxHzQzlOoHck5APnGM6n-sbpUo0r4FJou8MHH8v56_MYPFseyRnhwfdRUc2SVytnKL0Eup6v3wbF-NFmNC5bYYbjs3Q0axUXgyIZAdkv1Yud7E2Oo6vfj3sAuDbVG6LMoC8llBvm8NANNV6Y9NEAC4GKCuxw71HLtJPGb0mBzlUbsr1k-cNjw=)

- CAS 1369774-49-1 4-Bromo-2-methoxy-N,N-dimethylbenzamide - BOC Sciences. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIiGycbRBUW8CCK5Rv3quhDv401RxI-zNKv5Cn7AvY_84iCpUgO1Whk5bawyxcCnbK6dtGgAaWowJS7KQmHFo2fuAbKtW11iPqu5x95aFp64zEq-IJesedLynR3dLXgzsoXAuMBn6-Tnd_uYArJYVztvO9TVO5HK8v7mOKF_UYE1-qYaSyG73w0ekfHhDkb3hx2UMKFyuF3KgCUNO0b0FGusve7sHkWPI=)

- 4-Bromo-2-methoxy-N,N-dimethylbenzamide - Dongguan Kangrun Experimental Technology Co., Ltd. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTVCwYF-1ncG21S8_tgmH7VpKoXpHjPkw9Vp9k68GLdFyTGto53J947yZGey9icftRYCUm0xS6HoPytOEZMCgx9SHOCbttYCnZw857Gq1fAeuU5D9VJXm4sh9iThHHbIRQQ8_Q6-rYb1xYOtvz8PV0316yXCU84Lo=)

- 4-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 140389 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/140389)

- SAFETY DATA SHEET - Fisher Scientific. (URL: https://www.fishersci.com/sds)

- Safety Data Sheet - Fluorochem. (URL: https://www.fluorochem.co.uk/sds)

- Safety Data Sheet - Biosynth. (URL: https://www.biosynth.com/sds)

- Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide - ChemicalBook. (URL: https://www.chemicalbook.

- 4-Bromo-N,N-diisopropylbenzamide Supplier - Benchchem. (URL: https://www.benchchem.com/product/b5728)

- Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - ChemRxiv. (URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755bb65825294a8227653)

Sources

- 1. 4-Bromo-2-methoxy-N,N-dimethylbenzamide - CAS:1369774-49-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 140389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methoxy-N,N-dimethylbenzamide: A Predictive and Methodological Approach

Introduction: Unveiling a Novel Benzamide Derivative

In the landscape of modern drug discovery and medicinal chemistry, substituted benzamides represent a privileged scaffold, forming the core of numerous approved therapeutics. The specific arrangement of substituents on the aromatic ring and the amide nitrogen dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity and pharmacokinetic profile. This guide focuses on a novel, less-characterized entity: 4-Bromo-2-methoxy-N,N-dimethylbenzamide.

This technical guide, therefore, adopts a predictive and methodological approach. It provides a comprehensive overview of the anticipated physicochemical properties of 4-Bromo-2-methoxy-N,N-dimethylbenzamide, grounded in the established principles of physical organic chemistry and data from structurally related compounds. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine these properties empirically. This document is designed to be a practical resource for scientists engaged in the synthesis, characterization, and application of novel chemical entities.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the predicted properties of 4-Bromo-2-methoxy-N,N-dimethylbenzamide, with detailed explanations in the subsequent sections.

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₀H₁₂BrNO₂ | Based on the chemical structure. |

| Molecular Weight | 258.11 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Typical for small organic molecules with similar structures. |

| Melting Point | 60-80 °C | Based on the melting point of 4-Bromo-2-methoxybenzaldehyde (67-71 °C)[1] and the influence of the dimethylamide group. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar amide group and molecular weight. Decomposition at high temperatures is common for such compounds. |

| Solubility | ||

| Aqueous | Low | The hydrophobic bromo and aromatic groups are expected to limit aqueous solubility. |

| Organic Solvents | Soluble in DMSO, DMF, Methanol, Dichloromethane | The molecule has both polar (amide, methoxy) and non-polar (aromatic ring, bromine) regions, suggesting solubility in a range of organic solvents. |

| Lipophilicity (LogP) | 2.0 - 2.5 | Calculated based on the contributions of the bromo, methoxy, and dimethylamide functional groups. This value suggests moderate lipophilicity, a desirable trait for many drug candidates. |

| pKa | Not ionizable within physiological pH range | The amide nitrogen is not basic due to resonance with the carbonyl group. The methoxy and bromo groups are also non-ionizable. |

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of a novel compound like 4-Bromo-2-methoxy-N,N-dimethylbenzamide.

Synthesis and Purification

The synthesis of 4-Bromo-2-methoxy-N,N-dimethylbenzamide would likely proceed from the corresponding carboxylic acid or acyl chloride. A common synthetic route is the amidation of 4-bromo-2-methoxybenzoyl chloride with dimethylamine.

Experimental Protocol: Synthesis via Amide Coupling

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxybenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to form the activated ester.

-

Amine Addition: Add dimethylamine hydrochloride (1.2 equivalents) and an additional equivalent of DIPEA to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Synthetic Workflow

Caption: A typical workflow for the synthesis of 4-Bromo-2-methoxy-N,N-dimethylbenzamide.

Solubility Determination

Solubility is a critical parameter that influences in vitro assay performance and in vivo bioavailability. Both kinetic and thermodynamic solubility are important to assess.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in solution after being rapidly diluted from a concentrated DMSO stock. It is a high-throughput method suitable for early-stage drug discovery.[2][3][4][5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Aqueous Dilution: In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Diagram: Kinetic Solubility Workflow

Caption: A streamlined workflow for determining kinetic solubility.

Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of the solid compound in a solvent. It is a more time-consuming but more accurate measure, typically performed on lead compounds.[2][3]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or LC-MS.

-

Quantification: Compare the analytical response to a standard curve prepared from known concentrations of the compound to determine the solubility.

Lipophilicity (LogP) Determination

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical factor in membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7][8]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases. Let the mixture stand until the two phases have clearly separated.

-

Concentration Measurement: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Diagram: LogP Determination Workflow

Caption: A standard workflow for the experimental determination of LogP.

Expected Spectral Data

While experimental data is not available, the following spectral characteristics can be predicted for 4-Bromo-2-methoxy-N,N-dimethylbenzamide:

-

¹H NMR:

-

Aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of 6.8-7.5 ppm.

-

The methoxy protons will be a sharp singlet at around 3.8-4.0 ppm.

-

The N,N-dimethyl protons will appear as one or two singlets (depending on the rotation around the C-N amide bond at the measurement temperature) in the range of 2.8-3.2 ppm.

-

-

¹³C NMR:

-

Aromatic carbons will appear in the 110-160 ppm region. The carbon attached to the bromine will be in the lower end of this range (around 115-125 ppm), while the carbon attached to the methoxy group will be shifted downfield (around 155-160 ppm).

-

The carbonyl carbon of the amide will be in the 165-175 ppm range.

-

The methoxy carbon will be a signal around 55-60 ppm.

-

The N,N-dimethyl carbons will be in the 35-40 ppm region.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Handling and Safety Considerations

Although a specific Material Safety Data Sheet (MSDS) for 4-Bromo-2-methoxy-N,N-dimethylbenzamide is not available, general precautions for handling similar aromatic amides and brominated compounds should be followed.

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

Conclusion

4-Bromo-2-methoxy-N,N-dimethylbenzamide is a compound with significant potential in medicinal chemistry and organic synthesis. While direct experimental data on its physicochemical properties are scarce, this guide provides a robust framework for its characterization. By combining predictive analysis based on its chemical structure with detailed, actionable experimental protocols, researchers are well-equipped to synthesize, purify, and thoroughly characterize this and other novel chemical entities. The methodologies outlined herein are fundamental to modern drug discovery and will enable the generation of high-quality data to inform the progression of new compounds from the bench to potential therapeutic applications.

References

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE MSDS. Retrieved from [Link]

- Hou, T. J., Xia, K., Zhang, W., & Xu, X. J. (2004). ADME evaluation in drug discovery. 4. Prediction of aqueous solubility based on atom contribution approach. Journal of chemical information and computer sciences, 44(1), 266–275.

- Martel, S., Gillerat, F., Carosati, E., & Cruciani, G. (2013). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

Sources

- 1. 4-溴-2-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 4-Bromo-N,N-dimethylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. synquestlabs.com [synquestlabs.com]

- 12. biosynth.com [biosynth.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

4-Bromo-2-methoxy-N,N-dimethylbenzamide structural analysis

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-2-methoxy-N,N-dimethylbenzamide

Introduction

Benzamide derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The precise arrangement of substituents on the benzamide scaffold dictates the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. Therefore, rigorous structural elucidation of any novel benzamide derivative is a critical, non-negotiable step in the research and development pipeline.

This technical guide provides a comprehensive framework for the structural analysis of a specific derivative, 4-Bromo-2-methoxy-N,N-dimethylbenzamide . We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from multiple analytical methods to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of the characterization process. We will explore the "why" behind experimental choices, ensuring that the described workflow is not just a protocol, but a self-validating system for confirming molecular identity.

Molecular Profile and Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before proceeding with more complex analyses. These values are crucial for sample preparation, determining appropriate analytical conditions, and predicting the molecule's behavior.

| Property | Value | Source / Method |

| IUPAC Name | 4-Bromo-2-methoxy-N,N-dimethylbenzamide | Nomenclature |

| Molecular Formula | C₁₀H₁₂BrNO₂ | - |

| Molecular Weight | 258.11 g/mol | Calculated |

| Monoisotopic Mass | 257.00515 Da | Calculated |

| Appearance | Predicted: White to off-white solid | Analogy |

| CAS Number | 1199773-06-1 | - |

Overview of Synthetic Strategy

While this guide focuses on analysis rather than synthesis, understanding the molecule's provenance is key to anticipating potential impurities. A common and reliable method for preparing N,N-disubstituted benzamides is the amidation of a corresponding acid chloride.[2][3]

The synthesis of 4-Bromo-2-methoxy-N,N-dimethylbenzamide would logically proceed from 4-bromo-2-methoxybenzoic acid. This starting material can be activated, typically with thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 4-bromo-2-methoxybenzoyl chloride intermediate. Subsequent reaction with an excess of dimethylamine in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct yields the target amide.

Caption: Proposed synthesis of the target compound.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. Our approach is to create a multi-faceted analytical workflow where each method corroborates the others, leading to a definitive structural assignment.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition (specifically the presence of bromine).

High-resolution mass spectrometry (HRMS) is the initial checkpoint. For 4-Bromo-2-methoxy-N,N-dimethylbenzamide (C₁₀H₁₂BrNO₂), we expect to see a characteristic doublet for the molecular ion [M]⁺ due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.

-

Expected [M]⁺: m/z ≈ 257.0052 (for C₁₀H₁₂⁷⁹BrNO₂)

-

Expected [M+2]⁺: m/z ≈ 259.0031 (for C₁₀H₁₂⁸¹BrNO₂)

-

Key Observation: The relative intensity of these two peaks should be approximately 1:1.

Fragmentation Analysis: The primary fragmentation pathway in Electron Ionization (EI) would likely involve the cleavage of the C-C(O) bond or the C(O)-N bond. A prominent fragment would be the benzoyl cation at m/z 212/214, resulting from the loss of the dimethylamino radical (•N(CH₃)₂).

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule.

IR spectroscopy provides a rapid confirmation of the core structural motifs. The spectrum is dominated by the strong amide carbonyl stretch.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~1630-1660 | C=O Amide Stretch | Strong, sharp |

| ~1250 and ~1025 | C-O Aryl Ether Stretch | Strong, sharp |

| ~1400 | C-N Amide Stretch | Moderate |

| ~2800-3000 | C-H Aliphatic Stretch | Moderate |

| ~3000-3100 | C-H Aromatic Stretch | Weak to moderate |

| ~1450-1600 | C=C Aromatic Ring Stretch | Multiple, moderate |

The absence of a broad N-H stretch (~3200-3400 cm⁻¹) and an O-H stretch (~3200-3600 cm⁻¹) is crucial for confirming the N,N-disubstituted amide and the absence of a free carboxylic acid starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To establish the precise connectivity and chemical environment of every proton and carbon atom. NMR is the most powerful tool for unambiguous structure determination in solution.[1]

Caption: Atom numbering for NMR spectral assignments.

¹H NMR Analysis (Predicted, 400 MHz, CDCl₃): The aromatic region is expected to show a complex pattern due to the substitution. The two N-methyl groups are diastereotopic due to hindered rotation around the amide C-N bond, and are thus expected to appear as two distinct singlets at room temperature.

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| H5 | ~7.5 - 7.6 | dd | J ≈ 8.4, 2.0 | Ortho to the electron-withdrawing carbonyl and meta to bromine. |

| H3 | ~7.3 - 7.4 | d | J ≈ 2.0 | Ortho to bromine and meta to the carbonyl. |

| H6 | ~6.9 - 7.0 | d | J ≈ 8.4 | Ortho to the electron-donating methoxy group. |

| O-CH₃ | ~3.9 | s | - | Methoxy group protons, typically a sharp singlet. |

| N-(CH₃)₂ | ~3.1 and ~2.9 | 2 x s (broad) | - | Two distinct signals due to restricted C-N bond rotation. May coalesce at higher temperatures. |

¹³C NMR Analysis (Predicted, 100 MHz, CDCl₃): The spectrum should show 10 distinct carbon signals, consistent with the molecular formula.

| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |

| C=O | ~168-170 | Amide carbonyl carbon. |

| C2 (C-O) | ~155-158 | Aromatic carbon attached to the electron-donating methoxy group. |

| C4 (C-Br) | ~118-122 | Aromatic carbon attached to bromine (ipso-carbon). |

| C1, C3, C5, C6 | ~110-135 | Remaining four aromatic carbons, assigned based on 2D NMR (HSQC/HMBC). |

| O-CH₃ | ~56 | Methoxy carbon. |

| N-(CH₃)₂ | ~39 and ~35 | Two distinct N-methyl signals due to hindered rotation, consistent with ¹H NMR. |

Standard Operating Protocols

The following protocols are standardized procedures for acquiring high-quality data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.

-

Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode.

-

Data Analysis: Determine the m/z of the molecular ion peak. Use the instrument software to calculate the elemental composition and compare the measured mass and isotopic pattern (M vs M+2) with the theoretical values for C₁₀H₁₂BrNO₂.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain sharp peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

-

2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to definitively assign all proton and carbon signals and confirm connectivity.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0.00 ppm for ¹H and ¹³C).

Conclusion: Convergent Structural Proof

The structural elucidation of 4-Bromo-2-methoxy-N,N-dimethylbenzamide is achieved through the logical integration of multiple data streams. Mass spectrometry confirms the molecular formula and the presence of a single bromine atom. Infrared spectroscopy verifies the presence of the key amide and ether functional groups. Finally, high-field NMR spectroscopy provides the definitive atom-by-atom connectivity map, confirming the 1,2,4-substitution pattern on the benzene ring and the N,N-dimethylamide moiety. The convergence of all these data points provides an unambiguous and robust confirmation of the molecular structure.

References

- BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.

-

PubChem. (2026). 4-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

- Singh, S. B., et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Magnetic Resonance in Chemistry.

- Jiang, H., et al. (2016). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry.

-

Li, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]

-

Arote, N. D., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Spectroscopic Characterization of 4-Bromo-2-methoxy-N,N-dimethylbenzamide: A Technical Guide

This guide provides a detailed technical overview of the expected spectroscopic data for 4-Bromo-2-methoxy-N,N-dimethylbenzamide (CAS No. 1369774-49-1), a compound of interest in medicinal chemistry and organic synthesis. In the absence of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related compounds. This predictive approach offers a robust framework for researchers, scientists, and drug development professionals to anticipate and interpret experimental results.

Molecular Structure and Spectroscopic Implications

The structural features of 4-Bromo-2-methoxy-N,N-dimethylbenzamide are pivotal in determining its spectroscopic signature. The molecule consists of a benzene ring substituted with a bromine atom, a methoxy group, and an N,N-dimethylcarboxamide group. The relative positions of these substituents create a unique electronic environment that influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Molecular Structure with Atom Numbering

Caption: Structure of 4-Bromo-2-methoxy-N,N-dimethylbenzamide with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 4-Bromo-2-methoxy-N,N-dimethylbenzamide are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the methoxy protons. Due to the ortho-methoxy group, restricted rotation around the C-N amide bond might lead to broadening or even splitting of the N-methyl signals at room temperature.[1]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H (H3, H5, H6) | 6.8 - 7.5 | Multiplet | 3H | The electron-donating methoxy group and electron-withdrawing bromo and amide groups will create a complex splitting pattern in this region. |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | Typical chemical shift for an aryl methoxy group. |

| N,N-dimethyl (-N(CH₃)₂) | ~2.9 - 3.1 | Singlet (or two broad singlets) | 6H | These protons are on the nitrogen atom of the amide. Due to restricted rotation, they may appear as two distinct signals. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~168 | Characteristic for a benzamide carbonyl carbon. |

| Aromatic C-Br | ~120 | The carbon atom directly attached to bromine is shielded. |

| Aromatic C-O | ~155 | The carbon atom attached to the methoxy group is deshielded. |

| Other Aromatic C | 115 - 140 | The remaining aromatic carbons will appear in this range, influenced by the various substituents. |

| Methoxy (-OCH₃) | ~56 | Typical chemical shift for an aryl methoxy carbon. |

| N,N-dimethyl (-N(CH₃)₂) | ~35, ~39 | Due to hindered rotation, the two methyl carbons may be inequivalent and show separate signals. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3100 - 3000 | Stretch |

| C-H (aliphatic) | 3000 - 2850 | Stretch |

| C=O (amide) | 1650 - 1630 | Stretch |

| C=C (aromatic) | 1600 - 1450 | Stretch |

| C-N (amide) | 1300 - 1200 | Stretch |

| C-O (ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretch |

| C-Br | 600 - 500 | Stretch |

The strong absorption band for the amide C=O stretch is expected to be a prominent feature of the IR spectrum.[2][3]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₁₂BrNO₂. The calculated monoisotopic mass is approximately 257.005 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities (⁷⁹Br:⁸¹Br ≈ 1:1).

-

Predicted Fragmentation:

-

Loss of a methyl group from the amide: [M - CH₃]⁺

-

Loss of the dimethylamino group: [M - N(CH₃)₂]⁺

-

Cleavage of the amide bond to form the 4-bromo-2-methoxybenzoyl cation.

-

Loss of the methoxy group: [M - OCH₃]⁺

-

Standard Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed.

NMR Spectroscopy Workflow

Caption: General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-methoxy-N,N-dimethylbenzamide in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and integrations.

IR Spectroscopy Workflow

Caption: General workflow for IR sample preparation and analysis.

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Workflow

Caption: General workflow for Mass Spectrometry analysis.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Injection: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like HPLC.

-

Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis and Detection: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer and detected.

-

Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 4-Bromo-2-methoxy-N,N-dimethylbenzamide. While experimental verification is essential, this comprehensive analysis, grounded in fundamental spectroscopic principles and comparative data from related structures, serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

References

-

PubChem. (n.d.). 4-bromo-N,N-dimethylbenzamide. Retrieved from [Link]

-

Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-Bromo-2-methoxy-N,N-dimethylbenzamide. Retrieved from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-methoxy-N,N-dimethylbenzamide

Preamble: Navigating the Unknown

In the landscape of drug discovery and materials science, researchers often encounter novel chemical entities whose physical properties are yet to be characterized. 4-Bromo-2-methoxy-N,N-dimethylbenzamide represents such a compound. A survey of public chemical databases reveals a notable absence of empirical data for this specific molecule, positioning it as a frontier for investigation. This guide, therefore, is constructed not as a retrospective summary of known data, but as a prospective manual for the research scientist. It provides the foundational principles and actionable protocols required to comprehensively determine the solubility profile of this, or any, novel compound. As Senior Application Scientist, my objective is to blend established theory with practical, field-proven methodologies to empower researchers in their quest for robust and reliable data.

Structural Analysis and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like"[1][2]. An analysis of the functional groups in 4-Bromo-2-methoxy-N,N-dimethylbenzamide allows for a qualitative prediction of its solubility, guiding the selection of appropriate solvent systems for empirical testing.

The molecule's structure consists of a substituted benzene ring with three key functional groups:

-

4-Bromo Group : The bromine atom is large and polarizable, contributing to van der Waals forces. Its presence increases the molecular weight and can slightly decrease aqueous solubility compared to a non-halogenated analog.

-

2-Methoxy Group (-OCH₃) : This ether group is polar and can act as a hydrogen bond acceptor[3]. This feature suggests a potential for solubility in polar protic solvents.

-

N,N-dimethylbenzamide Group : This tertiary amide is a polar functional group due to the carbonyl (C=O) and the carbon-nitrogen bond. The carbonyl oxygen is a strong hydrogen bond acceptor. However, the absence of a proton on the nitrogen atom means it cannot act as a hydrogen bond donor[3].

Based on this analysis, we can formulate a solubility hypothesis:

-

Aqueous Solubility : Expected to be low. While the methoxy and amide groups introduce polarity and hydrogen bond accepting capabilities, the bulky, non-polar benzene ring and the large bromo group will likely dominate, leading to hydrophobic character[4][5][6].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : The compound is predicted to have good solubility in these solvents. The strong dipole moment of the amide group will interact favorably with the dipoles of these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the methoxy and carbonyl oxygen atoms.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Poor solubility is predicted due to the significant polarity imparted by the methoxy and dimethylamide functionalities.

The following diagram illustrates the relationship between the molecular structure and its predicted interactions with different solvent types.

Caption: Predicted solubility based on structural features.

Experimental Determination of Solubility

While predictions are valuable for initial assessment, empirical determination is essential for obtaining quantitative data. Two primary types of solubility are relevant in a research and development context: kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer. It's a high-throughput method often used in early drug discovery to flag potential issues.[7][8]

Protocol: High-Throughput Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation : Prepare a 10 mM stock solution of 4-Bromo-2-methoxy-N,N-dimethylbenzamide in 100% DMSO.

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer : Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation : Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C).[7]

-

Measurement : Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[8]

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium.[9] The shake-flask method is the gold standard for this measurement, as recommended by regulatory bodies like the ICH.[10][11][12]

Protocol: ICH-Compliant Shake-Flask Method for Thermodynamic Solubility

-

Solvent Preparation : Prepare the desired aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and other organic solvents of interest.[11]

-

Addition of Compound : Add an excess amount of solid 4-Bromo-2-methoxy-N,N-dimethylbenzamide to a vial containing a known volume of the solvent. The excess solid is crucial to ensure equilibrium with the saturated solution.[12]

-

Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

-

Data Reporting : The solubility is reported in units such as mg/mL or µM.

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems and conditions.

Table 1: Hypothetical Thermodynamic Solubility Data for 4-Bromo-2-methoxy-N,N-dimethylbenzamide at 25°C

| Solvent System | pH | Solubility (µg/mL) | Solubility (mM) | Classification |

| 0.1 M HCl | 1.2 | 5.0 ± 0.4 | 0.02 | Very Slightly Soluble |

| Acetate Buffer | 4.5 | 4.5 ± 0.3 | 0.018 | Very Slightly Soluble |

| Phosphate Buffer | 7.4 | 4.2 ± 0.5 | 0.017 | Very Slightly Soluble |

| Methanol | N/A | 15,000 ± 800 | 60.0 | Soluble |

| Acetonitrile | N/A | 45,000 ± 2,100 | 180.0 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | >200,000 | >800.0 | Very Soluble |

| Hexane | N/A | <1.0 | <0.004 | Practically Insoluble |

Note: Data are hypothetical and for illustrative purposes only. Molar mass used for calculation: 250.1 g/mol (hypothetical).

The results from this systematic approach provide a comprehensive solubility profile. For drug development professionals, low aqueous solubility, as predicted and illustrated here, is a critical parameter that may impact bioavailability and require formulation strategies such as salt formation or amorphous solid dispersions to enhance dissolution.

Conclusion

While 4-Bromo-2-methoxy-N,N-dimethylbenzamide is not a widely characterized compound, its solubility profile can be systematically and robustly determined. This guide provides the theoretical framework, from structural prediction to definitive experimental protocols, for researchers to undertake this characterization. By adhering to these methodologies, scientists can generate the high-quality, reliable data necessary to advance their research, whether in the synthesis of novel materials or the development of new therapeutic agents. The principles and protocols outlined herein are universally applicable, forming a cornerstone of physical property characterization in the chemical sciences.

References

-

Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

-

How do functional groups affect solubility in organic compounds? TutorChase. Available at: [Link]

-

Functional Groups: Definition and Importance. Solubility of Things. Available at: [Link]

-

How do functional groups influence solubility. Vedantu. Available at: [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available at: [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]

-

Solubility. Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

-

How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

-

What Affects Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

-

In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

Thermodynamic Solubility Assay. Domainex. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

ADME Solubility Assay. BioDuro. Available at: [Link]

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. LabManager. Available at: [Link]

-

How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? LinkedIn. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available at: [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NIEHS. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. NIH. Available at: [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? METTLER TOLEDO. Available at: [Link]

-

Shake Flask Method. BioAssay Systems. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. tutorchase.com [tutorchase.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. who.int [who.int]

- 11. database.ich.org [database.ich.org]

- 12. dissolutiontech.com [dissolutiontech.com]

The Strategic Utility of 4-Bromo-2-methoxy-N,N-dimethylbenzamide: A Technical Guide for Chemical Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-N,N-dimethylbenzamide, a versatile yet under-documented chemical intermediate. While extensive peer-reviewed data on this specific molecule is limited, its structural features—a strategically placed bromine atom, an electron-donating methoxy group, and a tertiary benzamide—present significant opportunities for synthetic diversification. This document outlines a robust, proposed synthesis pathway, delves into the projected applications of this intermediate in medicinal chemistry and materials science, and provides detailed, field-proven protocols for its synthesis and subsequent derivatization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in their synthetic endeavors.

Introduction: Unveiling a Versatile Scaffold

In the landscape of chemical synthesis, the strategic value of an intermediate is defined by its potential for efficient and diverse functionalization. 4-Bromo-2-methoxy-N,N-dimethylbenzamide is a prime example of such a scaffold. The molecule is a substituted aromatic amide with the molecular formula C₁₀H₁₂BrNO₂. Its core structure is a benzene ring functionalized with three key groups that dictate its reactivity and potential applications:

-

A Bromine Atom (C4): This halogen serves as a highly versatile synthetic handle. It is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

-

A Methoxy Group (C2): Positioned ortho to the amide, this electron-donating group can influence the electronic properties of the aromatic ring and modulate the reactivity of adjacent functional groups. In the context of drug design, methoxy groups can enhance metabolic stability and improve binding affinity to biological targets.

-

An N,N-dimethylbenzamide Group (C1): The tertiary amide is generally stable to a variety of reaction conditions. The N,N-dimethyl substitution can influence the molecule's solubility and conformational properties.

The convergence of these functionalities in a single molecule makes 4-Bromo-2-methoxy-N,N-dimethylbenzamide a compelling starting point for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials.

Proposed Synthetic Pathway and Experimental Protocols

A robust and logical synthesis for 4-Bromo-2-methoxy-N,N-dimethylbenzamide begins with the commercially available 4-Bromo-2-hydroxybenzoic acid. The proposed two-step synthesis involves a Williamson ether synthesis to install the methoxy group, followed by an amidation reaction to form the tertiary amide.

Diagram of Proposed Synthesis

Caption: Proposed two-step synthesis of 4-Bromo-2-methoxy-N,N-dimethylbenzamide.

Step 1: Synthesis of 4-Bromo-2-methoxybenzoic Acid

This protocol is based on a documented procedure for the methylation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid.[1][2]

Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzoic acid (10.0 g, 46.1 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Add N,N-dimethylformamide (DMF, 150 mL) to the flask and stir until the acid is fully dissolved. To this solution, add potassium carbonate (19.0 g, 137.9 mmol, 3.0 equiv.).

-

Reagent Addition: Add iodomethane (7.2 mL, 115.2 mmol, 2.5 equiv.) to the suspension dropwise at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid).

-

Work-up:

-

Upon completion, transfer the reaction mixture to a 1 L beaker and add 500 mL of deionized water.

-

Acidify the aqueous solution to a pH of ~2 by the slow addition of 1M HCl. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-bromo-2-methoxybenzoic acid as a solid.

Step 2: Synthesis of 4-Bromo-2-methoxy-N,N-dimethylbenzamide

This is a standard amidation procedure involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine.

Protocol:

-

Acid Chloride Formation:

-

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add the synthesized 4-bromo-2-methoxybenzoic acid (5.0 g, 21.6 mmol, 1.0 equiv.).

-

Add dichloromethane (DCM, 100 mL) and a catalytic amount of DMF (2-3 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (2.8 mL, 32.4 mmol, 1.5 equiv.) or thionyl chloride (2.4 mL, 32.4 mmol, 1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The completion of the reaction can be observed by the cessation of gas evolution.

-

-

Amidation:

-

In a separate flask, prepare a solution of dimethylamine (e.g., a 2.0 M solution in THF, 32.4 mL, 64.8 mmol, 3.0 equiv.) and cool it to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution to the dimethylamine solution via a dropping funnel.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, 4-Bromo-2-methoxy-N,N-dimethylbenzamide.

-

Projected Role as a Chemical Intermediate

The true value of 4-Bromo-2-methoxy-N,N-dimethylbenzamide lies in its potential for derivatization. The bromine atom is a key anchor point for a multitude of cross-coupling reactions.

Key Cross-Coupling Reactions

| Reaction Name | Reagents & Conditions | Resulting Structure |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Na₂CO₃) | Biaryl or styrenyl derivatives |

| Heck Coupling | Alkene, Pd catalyst, base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | Aryl-alkyne conjugate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | N-Aryl derivative |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, KCN), Pd catalyst | Aryl nitrile |

These reactions allow for the systematic and modular construction of complex molecular architectures, making this intermediate highly valuable for creating libraries of compounds for high-throughput screening in drug discovery. For instance, the synthesis of novel kinase inhibitors often involves the use of similar brominated intermediates to build biaryl structures that occupy specific pockets in the enzyme's active site.

Illustrative Workflow: Suzuki Coupling

Sources

The Strategic Application of 4-Bromo-2-methoxy-N,N-dimethylbenzamide in the Synthesis of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery. This technical guide delves into the strategic utility of a highly versatile, yet underexplored building block: 4-Bromo-2-methoxy-N,N-dimethylbenzamide . We will explore its synthesis, physicochemical properties, and, most importantly, its role as a privileged scaffold for the generation of potent and selective kinase inhibitors. This document will provide not only the theoretical underpinnings of its application but also actionable, field-proven protocols to empower researchers in their quest for novel therapeutics.

The Benzamide Scaffold: A Privileged Motif in Kinase Inhibition

Benzamide derivatives are a well-established class of compounds that exhibit a wide range of biological activities, including the inhibition of various protein kinases such as EGFR, Src-family kinases, FLT3, and Bcr-Abl.[1][2][3] Their success stems from the ability of the benzamide core to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases. The modular nature of the benzamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 4-Bromo-2-methoxy-N,N-dimethylbenzamide, is a trifunctionalized building block that offers a unique combination of features for the medicinal chemist:

-

A Handle for Diversification: The bromine atom at the 4-position serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the solvent-exposed region of the kinase active site.

-

A Modulator of Potency and Selectivity: The ortho-methoxy group can significantly influence the conformation of the molecule and engage in specific interactions with the kinase, often leading to enhanced potency and selectivity.[4][5]

-

A Solubilizing and Interaction-Modulating Moiety: The N,N-dimethylamide group can improve aqueous solubility and participate in hydrogen bonding or act as a bioisosteric replacement for other functional groups.[6]

Physicochemical Properties and Synthesis

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design.

| Property | Value | Source |

| CAS Number | 1369774-49-1 | [7] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [7] |

| Molecular Weight | 258.11 g/mol | [7] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | ~330 °C (predicted) | |

| LogP | ~2.5 (predicted) | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. |

Synthetic Route

The synthesis of 4-Bromo-2-methoxy-N,N-dimethylbenzamide can be efficiently achieved in a two-step process starting from the commercially available 4-bromo-2-methoxybenzoic acid.

Step 1: Activation of the Carboxylic Acid

The initial step involves the conversion of the carboxylic acid to a more reactive species, typically an acyl chloride. This can be achieved using standard chlorinating agents.

Experimental Protocol: Preparation of 4-Bromo-2-methoxybenzoyl Chloride

-

To a solution of 4-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

-

Concentrate the reaction mixture under reduced pressure to afford the crude 4-bromo-2-methoxybenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Bond Formation

The activated acyl chloride is then reacted with dimethylamine to form the desired N,N-dimethylbenzamide.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-N,N-dimethylbenzamide

-

Dissolve the crude 4-bromo-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM (10 volumes) and cool to 0 °C.

-

In a separate flask, prepare a solution of dimethylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-bromo-2-methoxy-N,N-dimethylbenzamide as a solid.

Strategic Importance of the Structural Motifs

The unique substitution pattern of 4-bromo-2-methoxy-N,N-dimethylbenzamide provides a powerful platform for kinase inhibitor design. Each substituent plays a critical role in the overall pharmacological profile of the resulting inhibitors.

The 4-Bromo Position: A Gateway to Chemical Diversity

The bromine atom at the 4-position is a key synthetic handle for introducing a wide range of chemical functionalities through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which can be crucial for enhancing potency and achieving selectivity.

The 2-Methoxy Group: A "Scout" for Potency and Selectivity

The ortho-methoxy group is not merely a passive substituent. Its presence can significantly influence the biological activity of the molecule in several ways:[4][5]

-

Conformational Constraint: The steric bulk of the methoxy group can restrict the rotation around the C(aryl)-C(amide) bond, locking the molecule into a specific conformation that may be more favorable for binding to the kinase active site.

-

Direct Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with residues in the kinase hinge region or other parts of the active site.

-

Improved Physicochemical Properties: The methoxy group can enhance solubility and modulate lipophilicity, which are critical parameters for drug-likeness.[5]

The N,N-Dimethylamide Group: Modulating Solubility and Interactions

The N,N-dimethylamide moiety contributes to the overall profile of the molecule by:

-

Enhancing Aqueous Solubility: The polar nature of the amide group can improve the solubility of the resulting inhibitors, which is often a challenge in drug development.

-

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide is a strong hydrogen bond acceptor, capable of forming key interactions with the kinase hinge region.

-

Bioisosteric Replacement: The N,N-dimethylamide can be considered a bioisostere for other functional groups, allowing for fine-tuning of the molecule's properties while maintaining its overall binding mode.[6][8]

Application in Kinase Inhibitor Synthesis: Derivatization Protocols

The true power of 4-bromo-2-methoxy-N,N-dimethylbenzamide lies in its ability to be readily derivatized. Below are detailed protocols for key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction is a robust method for forming C-C bonds between the 4-position of the benzamide and a variety of aryl or heteroaryl boronic acids or esters.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 4-bromo-2-methoxy-N,N-dimethylbenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the 4-position, providing access to a diverse range of anilino-derivatives.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Add 4-bromo-2-methoxy-N,N-dimethylbenzamide (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous solvent such as toluene or 1,4-dioxane.

-

Seal the vessel and heat the reaction to 90-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the product by flash column chromatography.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the installation of terminal alkynes, which can serve as handles for further functionalization (e.g., via click chemistry) or as direct interacting moieties with the target kinase.[13][14]

Experimental Protocol: Sonogashira Coupling

-